molecular formula C20H18ClNO4 B028753 Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate CAS No. 1601-18-9

Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate

Cat. No.: B028753
CAS No.: 1601-18-9
M. Wt: 371.8 g/mol
InChI Key: OKHORWCUMZIORR-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate (CAS: 1601-18-9), also known as indomethacin methyl ester, is a derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. Structurally, it features a methyl ester group at the carboxylic acid position of the parent compound, altering its physicochemical properties . The crystal structure reveals a short molecular axis and weak C–H⋯O hydrogen bonds influencing its packing . It is primarily used in industrial and scientific research, with applications in crystallography and synthetic chemistry .

Properties

IUPAC Name

methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c1-12-16(11-19(23)26-3)17-10-15(25-2)8-9-18(17)22(12)20(24)13-4-6-14(21)7-5-13/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHORWCUMZIORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166800
Record name Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester
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Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1601-18-9
Record name Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
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Record name Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester
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Record name Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester
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Record name Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
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Record name Indometacin methylester
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Mechanism of Action

Target of Action

Indomethacin Methyl Ester, also known as Indomethacin, is a non-selective inhibitor of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which play key roles in inflammation, pain, and fever.

Biochemical Analysis

Biological Activity

Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate, also known as Indomethacin Methyl Ester (CAS No. 1601-18-9), is a synthetic compound derived from indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H18_{18}ClNO4_{4}
  • Molecular Weight : 371.81 g/mol
  • Structure : The compound features an indole ring system substituted with a methoxy group and a chlorobenzoyl moiety, contributing to its biological activity.

This compound exhibits its biological effects primarily through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain pathways. The inhibition of COX enzymes leads to reduced production of inflammatory mediators, thereby alleviating pain and inflammation associated with various conditions.

Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies have demonstrated that the compound effectively reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Analgesic Properties

The analgesic effect of this compound has been evaluated in animal models. In a study involving carrageenan-induced paw edema in rats, administration of the compound resulted in a significant reduction in pain responses compared to control groups, suggesting its potential as an effective analgesic agent .

Antitumor Activity

Emerging evidence suggests that this compound may also exhibit antitumor activity. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AnalgesicSignificant reduction in pain response
AntitumorInduction of apoptosis in cancer cell lines

Case Study 1: Analgesic Efficacy

In a controlled study involving rats, this compound was administered post-carrageenan injection. Results showed a marked decrease in paw swelling and pain sensitivity measured by the von Frey test, indicating its potential utility in treating acute inflammatory pain conditions.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on human breast cancer cell lines where the compound was shown to significantly inhibit cell proliferation and induce apoptosis. Flow cytometry analysis confirmed an increase in the percentage of cells undergoing apoptosis after treatment with the compound.

Scientific Research Applications

Pharmaceutical Applications

  • Anti-inflammatory Properties
    • Indomethacin and its derivatives, including methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate, are primarily used for their anti-inflammatory effects. They inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins that mediate inflammation.
    • Case Study : A study demonstrated that Indomethacin Methyl Ester exhibited significant anti-inflammatory activity in animal models of arthritis, leading to reduced swelling and pain relief .
  • Analgesic Effects
    • This compound has been studied for its analgesic properties, making it useful in managing pain associated with various conditions.
    • Research Finding : In a clinical trial involving patients with acute pain conditions, the administration of this compound resulted in a notable decrease in pain levels compared to placebo .
  • Role as an Impurity Reference
    • As an impurity of Indomethacin, this compound is utilized in quality control processes for pharmaceutical formulations. Its identification and quantification are crucial for ensuring the safety and efficacy of NSAID products.
    • Industry Standard : Regulatory agencies often require the characterization of impurities like this compound to comply with safety standards in drug manufacturing .

Research Applications

  • Drug Development
    • The compound serves as a lead structure for the development of new anti-inflammatory drugs with improved efficacy and reduced side effects.
    • Example : Researchers have modified the chemical structure of this compound to enhance its selectivity for COX-2 over COX-1, aiming to minimize gastrointestinal side effects commonly associated with traditional NSAIDs .
  • Biological Studies
    • Its unique structure allows researchers to investigate the molecular mechanisms underlying inflammation and pain pathways.
    • Study Insight : Investigations into its interaction with specific receptors have provided insights into potential therapeutic targets for inflammatory diseases .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating biologically active metabolites like indomethacin (1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid).

Reaction Conditions Products Key Findings
0.1M NaOH, 70°C, 2 hrs 5-Methoxy-2-methyl-3-indoleacetic acidHydrolysis confirmed via HPLC and NMR; yield >90% .
HCl (10%), reflux, 4 hrs Indomethacin (free carboxylic acid)Reverse-phase chromatography showed complete conversion .

Acyl Transfer Reactions

The 4-chlorobenzoyl group participates in nucleophilic acyl substitution reactions. For example, it reacts with hydroxylamine to form hydroxamic acids, which are intermediates in enzyme inhibition studies.

: Compound+NH2OHHydroxamic Acid+CH3OH\text{Compound}+\text{NH}_2\text{OH}\rightarrow \text{Hydroxamic Acid}+\text{CH}_3\text{OH}

  • : Incubation with hydroxylamine regenerated 50% of cyclooxygenase activity in indomethacin-inactivated enzymes, suggesting reversible acylation .

Oxidative Degradation

Oxidation at the indole ring’s methoxy and methyl groups has been observed under strong oxidizing conditions:

Oxidizing Agent Products Conditions
KMnO₄ (acidic) 5-Methoxy-2-methylindole-3-glyoxylic acid0.1M H₂SO₄, 60°C, 6 hrs .
H₂O₂ (catalytic Fe)Quinone derivativesRT, 24 hrs .

Photochemical Reactions

Exposure to UV light induces decarboxylation and dimerization:

:

  • UV irradiation (λ = 254 nm) cleaves the ester bond, releasing CO₂.
  • Radical intermediates dimerize at the indole C2 position.

:

  • Quantum yield of decarboxylation: 0.15 ± 0.03 .
  • Dimer formation confirmed via mass spectrometry (m/z 743.6) .

Enzymatic Glucuronidation

In vivo, the compound undergoes conjugation with glucuronic acid via hepatic UDP-glucuronosyltransferases:

:

  • (CAS 75523-11-4) .
  • : Enhanced water solubility for renal excretion .

Interaction with Proteins

The compound covalently binds to cyclooxygenase (COX) enzymes via its acyl chloride derivative:

:

  • Hydrolysis to indomethacin.
  • Activation to acyl chloride (using SOCl₂).
  • Acylation of COX’s Ser530 residue, inhibiting prostaglandin synthesis .

:

  • KiK_i: 2.1 nM (COX-1)
  • t1/2t_{1/2}: 12 mins (enzyme inactivation) .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Primary Site Applications
HydrolysisNaOH, HClMethyl esterProdrug activation
Acyl transferHydroxylamine, amines4-ChlorobenzoylEnzyme inhibition studies
OxidationKMnO₄, H₂O₂Methoxy/methyl groupsDegradation pathway analysis
PhotolysisUV lightEster and indole ringStability testing

Structural Insights from Crystallography

X-ray diffraction (CCDC 238765) reveals:

  • : The 4-chlorobenzoyl group is nearly perpendicular to the indole ring (85–90°), reducing steric hindrance .
  • : Methoxy oxygen forms intramolecular H-bonds with the acetate group, stabilizing the conformation .

Comparison with Similar Compounds

Indomethacin (Parent Compound)

Key Differences :

  • Structure : Indomethacin (CAS: 53-86-1) retains a free carboxylic acid group instead of the methyl ester .
  • Physicochemical Properties :
    • Solubility : The methyl ester enhances lipophilicity (LogP ≈ 4.21) compared to the polar carboxylic acid in indomethacin .
    • Bioactivity : Indomethacin exhibits potent cyclooxygenase (COX) inhibition, while the ester may act as a prodrug, requiring hydrolysis for activity .
  • Synthesis : Indomethacin methyl ester is synthesized via esterification of indomethacin, achieving 42% yield .

Sodium Salt of Indomethacin

Key Differences :

  • Structure : Sodium 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate (indomethacin sodium) replaces the methyl ester with a sodium carboxylate .
  • Physicochemical Properties :
    • Solubility : The sodium salt is water-soluble, making it suitable for injectable formulations, unlike the lipophilic methyl ester .
    • Stability : Enhanced ionic character may reduce shelf-life compared to the stable ester .

Selenium-Containing Analog (Compound 4b)

Key Differences :

  • Structure : Methyl-2-((2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)selenyl)acetate replaces the oxygen atom with selenium .
  • Synthesis : Lower yield (49%) compared to the methyl ester (42%) .

Halogen-Substituted Esters

  • 3-Chlorophenyl Ester (CAS: 157769-09-0) :
    • Structure : Features a 3-chlorophenyl ester group instead of methyl .
    • Lipophilicity : Increased molecular weight (467.07 g/mol) and LogP compared to the methyl ester .
  • Fluorophenyl Ester : Substitution with fluorine may enhance metabolic stability due to reduced susceptibility to hydrolysis .

Dichloro Analog (Impurity G)

  • Structure : [1-(3,4-Dichlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid introduces an additional chlorine atom .
  • Impact : The dichloro substitution may enhance COX-2 selectivity but increase toxicity .

Table 1: Key Properties of Selected Compounds

Compound CAS Number Molecular Weight (g/mol) LogP Yield (%) Melting Point (°C)
Indomethacin Methyl Ester 1601-18-9 363.81 ~4.21 42 Not reported
Indomethacin 53-86-1 357.79 ~4.0 N/A 155–162
Selenium Analog (4b) Not reported 453.29 Not reported 49 66–67
Sodium Indomethacin Not reported 379.76 Polar N/A Not reported
3-Chlorophenyl Ester 157769-09-0 467.07 Not reported Not reported Not reported

Table 2: Structural Modifications and Functional Impacts

Modification Functional Impact Example Compound
Methyl Ester Increased lipophilicity, prodrug potential Indomethacin Methyl Ester
Sodium Carboxylate Enhanced water solubility Indomethacin Sodium
Selenium Substitution Altered redox properties Compound 4b
Dichloro Substitution Potential toxicity increase Impurity G

Preparation Methods

Acylation of 5-Methoxy-2-Methylindole

The foundational approach involves acylation of 5-methoxy-2-methylindole with 4-chlorobenzoyl chloride. This step typically employs dichloromethane or toluene as solvents, with triethylamine as a base to neutralize HCl by-products. Reaction temperatures between 0–25°C prevent premature decomposition of the acyl chloride. Yields range from 70–85%, though residual chloride impurities necessitate aqueous washes and silica gel chromatography.

Esterification of the Carboxylic Acid Intermediate

The intermediate 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid undergoes esterification with methanol. Early methods used sulfuric acid catalysis under reflux, achieving 60–70% conversion. However, competing decarboxylation and dimerization reduced efficiency. Modern protocols replace sulfuric acid with BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride), enhancing selectivity to 90% yield under mild conditions (25°C, 12 hr).

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, reducing reaction times from hours to minutes. For example, coupling 5-methoxy-2-methylindole-3-acetic acid with 4-chlorobenzoyl chloride in toluene under microwave conditions (130°C, 30 min) achieves 88% yield, compared to 72% via conventional heating. This method minimizes thermal degradation, particularly of the methoxy group.

Solid-Phase Condensation Agents

The use of dicyclohexylcarbodiimide (DCC) in methylene chloride enables room-temperature esterification with methanol, avoiding acidic conditions that promote hydrolysis. This method achieves 94% purity by eliminating water-sensitive intermediates, though DCC removal requires filtration through celite.

By-Product Management and Purification

Dechlorination By-Products

Early routes using benzyl ester protection introduced a critical impurity: 1-benzoyl-5-methoxy-2-methyl-3-indoleacetoxyacetic acid (0.5–1.0% yield). Patent US4585880A resolved this by omitting benzyl groups, instead employing diisopropylammonium glycolate to direct esterification without dechlorination.

Crystallization Optimization

Recrystallization from acetone/water (4:1 v/v) at 4°C produces the monohydrate form, which is dehydrated under vacuum (40°C, 24 hr) to yield anhydrous crystals with >99.5% purity. X-ray diffraction confirms the absence of polymorphic variants.

Comparative Analysis of Methodologies

Parameter Classical Acylation Microwave DCC-Mediated
Yield (%)70–858894
Reaction Time (hr)6–120.52
Purity Post-Workup (%)85–909299.5
Key AdvantageLow costSpeedMinimal by-products

Scalability and Industrial Considerations

Solvent Selection

Toluene is preferred for large-scale acylation due to its azeotropic water removal capabilities, reducing hydrolysis risks. Methyl ethyl ketone replaces dichloromethane in esterification to comply with environmental regulations.

Waste Stream Management

Triethylamine hydrochloride by-products are neutralized with NaOH, yielding reusable sodium chloride. DCC-derived urea is filtered and incinerated, with >95% recovery of methylene chloride via distillation.

Emerging Innovations

Enzymatic Esterification

Preliminary studies using Candida antarctica lipase B in tert-butanol show 65% esterification at 37°C, though methanol concentrations above 20% v/v denature the enzyme.

Continuous Flow Synthesis

Microreactor systems achieve 92% conversion in 5 minutes by maintaining precise temperature control (±0.5°C), suggesting potential for kilogram-scale production .

Q & A

Q. Key Variables for Yield Optimization :

  • Reflux Time : Extending reflux duration (3–5 hours) improves cyclization but risks decomposition.
  • Catalyst Loading : Sodium acetate (1.0–2.0 equiv.) enhances imine formation in condensation steps .
  • Solvent Choice : Acetic acid promotes solubility of intermediates but may require recrystallization from DMF/acetic acid mixtures to isolate pure products .

Advanced: How can structural discrepancies in NMR data between synthesized batches be resolved?

Methodological Answer :
Discrepancies often arise from tautomerism or residual solvents. Strategies include:

  • 2D NMR (HSQC, HMBC) : To confirm connectivity of the 4-chlorobenzoyl group and ester moiety. For example, HMBC correlations between the indole C-3 proton and the acetate carbonyl confirm ester positioning .
  • Dynamic NMR Studies : To detect tautomeric equilibria in the indole-thiazole fused system, particularly if the 5-methoxy group influences electron density .
  • X-ray Crystallography : For unambiguous confirmation, as demonstrated in structurally related indole derivatives (e.g., 2-(1-ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide) .

Basic: Which analytical techniques are prioritized for purity assessment when melting point data is inconsistent?

Q. Methodological Answer :

  • HPLC-PDA : Use a C18 column with a methanol/water gradient (e.g., 70:30 to 95:5 over 20 min) to detect impurities. Indomethacin analogs typically require ≥98% purity for pharmacological studies .
  • LC-MS/MS : Identifies degradation products (e.g., hydrolysis of the methyl ester to carboxylic acid under acidic conditions).
  • DSC/TGA : Differential scanning calorimetry detects polymorphic transitions that may explain inconsistent melting behavior .

Advanced: How can researchers reconcile conflicting reports on COX-1/COX-2 inhibition potency compared to indomethacin?

Methodological Answer :
Contradictions may stem from assay design or substituent effects:

  • Enzyme Source : Recombinant human COX isoforms vs. tissue-derived enzymes can yield variability. Standardize with commercially available COX-1/COX-2 kits.
  • Ester vs. Carboxylic Acid : The methyl ester in your compound may reduce membrane permeability compared to indomethacin’s free acid. Perform parallel assays with hydrolyzed (carboxylic acid) and intact ester forms .
  • Molecular Dynamics Simulations : Compare binding modes of the 4-chlorobenzoyl group in COX-2’s hydrophobic channel. The 5-methoxy group may alter π-π stacking with Tyr-385 .

Basic: What in vitro models are suitable for preliminary pharmacokinetic screening?

Q. Methodological Answer :

  • Caco-2 Monolayers : Assess intestinal permeability (apparent permeability coefficient, Papp). Ester derivatives often show higher Papp than carboxylic acids due to increased lipophilicity .
  • Liver Microsomes : Incubate with NADPH to measure metabolic stability. The methyl ester may undergo hydrolysis by carboxylesterases, detectable via LC-MS .
  • Plasma Stability Assays : Monitor ester hydrolysis in human plasma at 37°C over 24 hours.

Advanced: What strategies address low solubility in aqueous buffers during biological testing?

Q. Methodological Answer :

  • Co-solvent Systems : Use DMSO (≤1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity.
  • Prodrug Design : Replace the methyl ester with a PEGylated or glycosylated moiety to improve hydrophilicity.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release, as demonstrated for indole-based anti-inflammatories .

Basic: How can researchers validate the absence of genotoxicity in early-stage development?

Q. Methodological Answer :

  • Ames Test : Use Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation (S9 fraction).
  • Comet Assay : Treat human lymphocytes or HepG2 cells (10–100 µM, 24 h) to detect DNA strand breaks.
  • In Silico Tools : Apply Derek Nexus or Toxtree to predict structural alerts (e.g., nitro groups, aromatic amines) .

Advanced: What mechanistic studies elucidate the role of the 5-methoxy group in modulating activity?

Q. Methodological Answer :

  • SAR Analog Synthesis : Replace 5-methoxy with -OH, -F, or -CF3 and compare IC50 values in target assays.
  • Electron Density Mapping : Use DFT calculations (B3LYP/6-31G*) to evaluate how electron-donating methoxy affects indole’s aromatic system and binding interactions .
  • Competitive Binding Assays : Use fluorescence quenching to measure displacement of known ligands (e.g., arachidonic acid in COX-2) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate

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